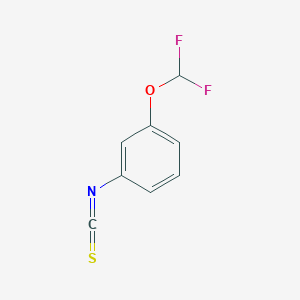

3-(Difluoromethoxy)phenylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Difluoromethoxy)phenylisothiocyanate is a chemical compound with the molecular formula C8H5F2NOS and a molecular weight of 201.19 . It falls under the category of heterocyclic organic compounds .

Synthesis Analysis

The synthesis of difluoromethoxylated compounds, including 3-(Difluoromethoxy)phenylisothiocyanate, has been achieved through visible light photoredox catalysis . This method involves the use of trifluoromethyl iodide to form the CF radical upon irradiation with blue LED light . The reaction conditions have been optimized for alkyl or halide substituted as well as more structurally elaborate (hetero)aryl-hydroxylamides .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)phenylisothiocyanate consists of a phenyl ring attached to an isothiocyanate group and a difluoromethoxy group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethoxy)phenylisothiocyanate include a molecular weight of 201.19 . More detailed properties were not found in the search results.科学的研究の応用

Proteomics Research

3-(Difluoromethoxy)phenylisothiocyanate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples.

Medical Research

In medical research, this chemical serves as a reagent for the modification of biomolecules. It’s particularly useful in the study of disease markers and the development of diagnostic assays . Its reactivity with amines makes it valuable for labeling and detecting biological compounds.

Pharmaceutical Development

3-(Difluoromethoxy)phenylisothiocyanate: plays a role in the development of pharmaceuticals. It’s used to synthesize new compounds with potential therapeutic effects . Researchers use it to create derivatives that are then tested for medicinal properties.

Organic Synthesis

This compound is an important intermediate in organic synthesis. It’s used to introduce the isothiocyanate group into other organic molecules, which can lead to the development of a variety of new chemical entities with diverse properties . This is crucial for expanding the range of available organic compounds for further research and application.

Industrial Applications

In the industrial sector, 3-(Difluoromethoxy)phenylisothiocyanate is used in the synthesis of more complex chemical products . Its properties are exploited to create materials and chemicals that require specific functional groups for their performance.

Environmental Studies

This compound may also find applications in environmental studies. Its interactions with other chemicals can be studied to understand environmental processes and the fate of various compounds in nature . This can help in assessing the environmental impact of new materials and in the development of greener chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may apply to 3-(Difluoromethoxy)phenylisothiocyanate.

作用機序

Target of Action

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Mode of Action

Isothiocyanates interact with biological molecules through their isothiocyanate group (-N=C=S), which can form covalent bonds with amines and thiols, which are abundant in proteins .

Biochemical Pathways

Isothiocyanates in general have been shown to affect a variety of biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Difluoromethoxy)phenylisothiocyanate” are not known. Isothiocyanates are generally well absorbed and can be distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Isothiocyanates have been shown to have anti-carcinogenic, anti-inflammatory, and anti-oxidative effects .

特性

IUPAC Name |

1-(difluoromethoxy)-3-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUHUSMEEQIPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)phenylisothiocyanate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)